Cladospolide C
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Overview
Description
Cladospolide C is a natural product found in Cladosporium tenuissimum with data available.
Scientific Research Applications
Synthesis and Chemical Structure
Synthesis Techniques
Cladospolide C has been synthesized using various techniques. Chou and Hou (2006) achieved the synthesis in eight steps, with a 5% total yield, utilizing methyl acrylate and other starting materials. They applied cross-metathesis reactions and Yamaguchi esterification (Chou & Hou, 2006). Sharma et al. (2006) reported the synthesis with a 4S,5S,11S-configuration, using methods like Evans aldol condensation and Jacobsen’s method to define the absolute stereochemistry of these natural products (Sharma, Reddy & Reddy, 2006). Datrika et al. (2019) used enantiopure (R)-γ–valerolactone for formal synthesis, highlighting stereoselective dihydroxylation and Wittig olefination as significant steps (Datrika et al., 2019).
Chemical Structure Elucidation
The chemical structure of various cladospolides, including this compound, has been a subject of research. Lu, Chen, and Hou (2009) conducted a study to confirm the stereochemistry of Cladospolide D, which is related to this compound, using asymmetric syntheses and spectroscopic data comparison (Lu, Chen & Hou, 2009).
Biological Activities
Plant Growth Retardant Activity
Fujii et al. (1995) isolated this compound from Cladosporium tenuissimum and found that Cladospolide B exhibited inhibitory effects on the shoot elongation of rice seedlings without damaging the cells. This suggests potential plant growth retardant activities for this compound as well (Fujii et al., 1995).
Lipid-Lowering Properties
Zhu et al. (2015) discovered lipid-lowering activities in compounds isolated from a soft coral-derived fungus, including Cladospolides E and F, indicating potential lipid-lowering properties for this compound as well (Zhu et al., 2015).
Properties
Molecular Formula |
C12H20O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(3E,5R,6R,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7+/t9-,10-,11-/m1/s1 |
InChI Key |
PLHJPQNLCWFPFY-QMVIJHPZSA-N |
Isomeric SMILES |
C[C@@H]1CCCCC[C@H]([C@@H](/C=C/C(=O)O1)O)O |
Canonical SMILES |
CC1CCCCCC(C(C=CC(=O)O1)O)O |
Synonyms |
cladospolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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